Cas no 94189-64-7 (3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose)

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose structure
94189-64-7 structure
Nombre del producto:3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Número CAS:94189-64-7
MF:C27H30O5
Megavatios:434.524108409882
MDL:MFCD06797169
CID:61701
PubChem ID:87577638

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Propiedades químicas y físicas

Nombre e identificación

    • 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
    • 3,4,6-TRI-O-ACETYL-2-DEOXY-D-GALACTOPYRANOSE
    • 2-DEOXY-D-GALACTOPYRANOSE 3,4,6-TRIBENZYL ETHER
    • 189T647
    • 3-O,4-O,6-O-Tribenzyl-2-deoxy-D-galactopyranose
    • V10121
    • W-204102
    • (4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
    • (4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
    • T1932
    • SCHEMBL24725536
    • MFCD06797169
    • (4R,5R,6R)-4,5-BIS(BENZYLOXY)-6-[(BENZYLOXY)METHYL]OXAN-2-OL
    • 94189-64-7
    • PDGHLARNGSMEJE-MTZHAQACSA-N
    • MDL: MFCD06797169
    • Renchi: 1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1
    • Clave inchi: PDGHLARNGSMEJE-MTZHAQACSA-N
    • Sonrisas: O1C([H])(C([H])([H])[C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]

Atributos calculados

  • Calidad precisa: 434.20900
  • Masa isotópica única: 434.20932405g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 32
  • Cuenta de enlace giratorio: 10
  • Complejidad: 496
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 57.2
  • Xlogp3: 3.9

Propiedades experimentales

  • Denso: 1.2±0.1 g/cm3
  • Punto de fusión: 83.0 to 87.0 deg-C
  • Punto de ebullición: 581.8±50.0 °C at 760 mmHg
  • Punto de inflamación: 305.7±30.1 °C
  • índice de refracción: 1.603
  • PSA: 57.15000
  • Logp: 4.48130
  • Presión de vapor: 0.0±1.7 mmHg at 25°C

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Información de Seguridad

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T886433-250mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7
250mg
$ 800.00 2023-09-05
Biosynth
MT07474-50 mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7
50mg
$242.55 2023-01-03
Biosynth
MT07474-25 mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7
25mg
$151.88 2023-01-03
Biosynth
MT07474-100 mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7
100MG
$363.83 2023-01-03
eNovation Chemicals LLC
Y1251393-100mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7 98%
100mg
$395 2024-06-07
Biosynth
MT07474-5000 mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7
5g
$1,732.50 2023-01-03
1PlusChem
1P003IVX-25mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
94189-64-7 ≥ 98% (HPLC)
25mg
$254.00 2025-02-20
abcr
AB250556-100mg
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, 98%; .
94189-64-7 98%
100mg
€278.40 2025-02-19
Ambeed
A714372-100mg
(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal
94189-64-7 95%
100mg
$407.0 2024-08-02
A2B Chem LLC
AB63645-25mg
3,4,6-Tri-o-benzyl-2-deoxy-d-galactopyranose
94189-64-7 >98.0%(HPLC)
25mg
$127.00 2024-07-18
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94189-64-7)3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
A1054229
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):366.0/620.0/1672.0